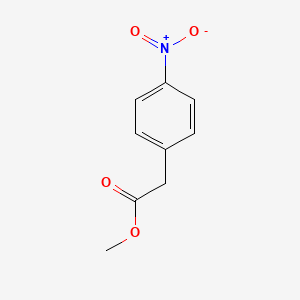
Acetato de metilo 2-(4-nitrofenil)
Descripción general
Descripción
Methyl 2-(4-nitrophenyl)acetate is an organic compound with the molecular formula C9H9NO4. It is characterized by the presence of a nitro group attached to a phenyl ring, which is further connected to an acetate group. This compound is commonly used in organic synthesis and has various applications in scientific research and industry.
Aplicaciones Científicas De Investigación
Methyl 2-(4-nitrophenyl)acetate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme kinetics and as a substrate in biochemical assays.
Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
Target of Action
Similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting that Methyl 2-(4-nitrophenyl)acetate may also interact with various biological targets.
Mode of Action
It’s known that similar compounds can undergo hydrolysis or methanolysis . This suggests that Methyl 2-(4-nitrophenyl)acetate might also interact with its targets through similar chemical reactions, leading to changes in the target molecules.
Biochemical Pathways
Related compounds have been shown to impact various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that Methyl 2-(4-nitrophenyl)acetate could potentially influence a wide range of biochemical pathways.
Result of Action
Related compounds have shown diverse biological activities , suggesting that Methyl 2-(4-nitrophenyl)acetate might also have a broad spectrum of molecular and cellular effects.
Análisis Bioquímico
Biochemical Properties
Methyl 2-(4-nitrophenyl)acetate plays a vital role in biochemical reactions, particularly in enzymatic assays. It interacts with various enzymes, such as esterases and lipases, which catalyze the hydrolysis of ester bonds. The interaction between Methyl 2-(4-nitrophenyl)acetate and these enzymes results in the formation of 4-nitrophenol and the corresponding acid. This reaction is often used to measure enzyme activity due to the chromogenic properties of 4-nitrophenol, which can be easily detected spectrophotometrically .
Cellular Effects
Methyl 2-(4-nitrophenyl)acetate influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the activity of certain signaling molecules and transcription factors, leading to changes in gene expression. Additionally, Methyl 2-(4-nitrophenyl)acetate can alter cellular metabolism by interacting with metabolic enzymes, thereby influencing the overall metabolic flux within the cell .
Molecular Mechanism
The molecular mechanism of Methyl 2-(4-nitrophenyl)acetate involves its interaction with specific biomolecules, such as enzymes and proteins. It acts as a substrate for esterases and lipases, leading to the hydrolysis of the ester bond and the release of 4-nitrophenol. This reaction can inhibit or activate certain enzymes, depending on the context of the biochemical pathway. Furthermore, Methyl 2-(4-nitrophenyl)acetate can bind to specific proteins, altering their conformation and activity, which in turn affects downstream cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Methyl 2-(4-nitrophenyl)acetate can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that Methyl 2-(4-nitrophenyl)acetate is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific environmental conditions. Long-term exposure to Methyl 2-(4-nitrophenyl)acetate can lead to cumulative effects on cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of Methyl 2-(4-nitrophenyl)acetate vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant changes in enzyme activity, gene expression, and metabolic processes. Toxic or adverse effects may be observed at very high doses, including cellular damage and disruption of normal physiological functions. It is essential to determine the appropriate dosage to achieve the desired effects without causing harm to the organism .
Metabolic Pathways
Methyl 2-(4-nitrophenyl)acetate is involved in various metabolic pathways, primarily through its interaction with esterases and lipases. These enzymes catalyze the hydrolysis of the ester bond, resulting in the formation of 4-nitrophenol and the corresponding acid. This reaction can influence the overall metabolic flux within the cell, affecting the levels of metabolites and the activity of other metabolic enzymes. The compound’s involvement in these pathways highlights its significance in cellular metabolism and biochemical research .
Transport and Distribution
The transport and distribution of Methyl 2-(4-nitrophenyl)acetate within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the movement of the compound across cellular membranes and its localization within different cellular compartments. The distribution of Methyl 2-(4-nitrophenyl)acetate can influence its activity and function, as well as its interactions with other biomolecules. Understanding the transport and distribution mechanisms is crucial for optimizing its use in biochemical assays and therapeutic applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Methyl 2-(4-nitrophenyl)acetate can be synthesized through several methods. One common approach involves the esterification of 4-nitrophenylacetic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of methyl 2-(4-nitrophenyl)acetate may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can significantly reduce production costs and improve the scalability of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions: Methyl 2-(4-nitrophenyl)acetate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Hydrolysis: The ester group can be hydrolyzed to yield 4-nitrophenylacetic acid and methanol under acidic or basic conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas and palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products:
Reduction: 2-(4-aminophenyl)acetate.
Substitution: Various substituted phenylacetates.
Hydrolysis: 4-nitrophenylacetic acid and methanol.
Comparación Con Compuestos Similares
Methyl 2-(4-nitrophenyl)acetate can be compared with other similar compounds such as:
Methyl 2-(2-nitrophenyl)acetate: Similar structure but with the nitro group in a different position, leading to different reactivity and applications.
Methyl 2-(4-bromo-2-nitrophenyl)acetate: Contains a bromine atom, which can influence its chemical properties and reactivity.
The uniqueness of methyl 2-(4-nitrophenyl)acetate lies in its specific structural arrangement, which imparts distinct chemical and physical properties, making it suitable for a variety of applications in research and industry.
Propiedades
IUPAC Name |
methyl 2-(4-nitrophenyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO4/c1-14-9(11)6-7-2-4-8(5-3-7)10(12)13/h2-5H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQRGTRBYCFLHKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC=C(C=C1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90296874 | |
| Record name | methyl 2-(4-nitrophenyl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90296874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2945-08-6 | |
| Record name | Methyl p-nitrophenylacetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002945086 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl (4-nitrophenyl)acetate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=112387 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | methyl 2-(4-nitrophenyl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90296874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | METHYL P-NITROPHENYLACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QMK2BOL4OA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
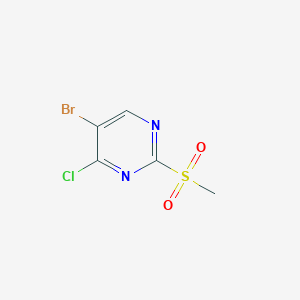

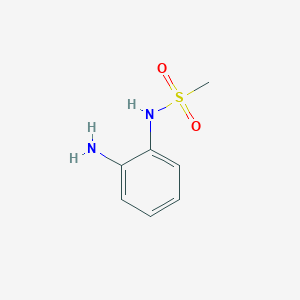
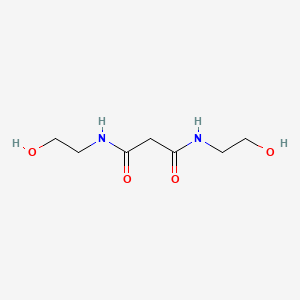
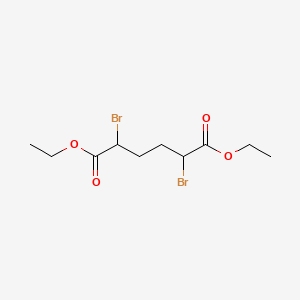


![tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione](/img/structure/B1295909.png)


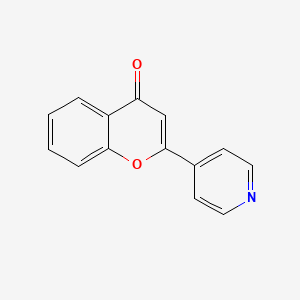

![2-[(4-Nitrobenzoyl)amino]benzoic acid](/img/structure/B1295918.png)

